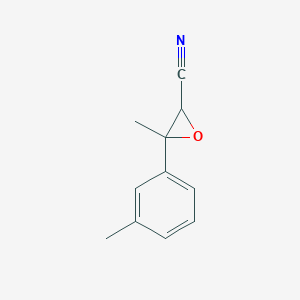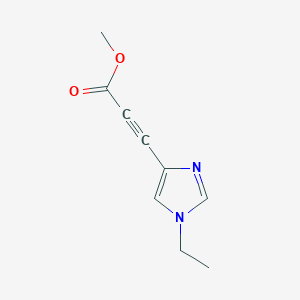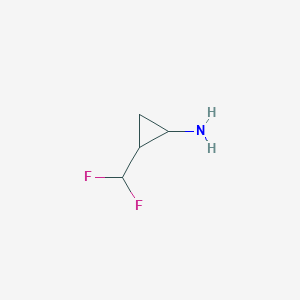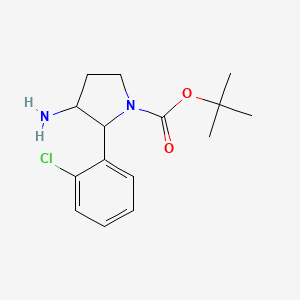
3-(Bromomethyl)-1-(ethylsulfanyl)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-1-(ethylsulfanyl)pentane is an organic compound with the molecular formula C8H17BrS. It is a brominated alkyl sulfide, characterized by the presence of a bromomethyl group and an ethylsulfanyl group attached to a pentane backbone. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-(ethylsulfanyl)pentane typically involves the bromination of 1-(ethylsulfanyl)pentane. This can be achieved through the following steps:
Starting Material: 1-(Ethylsulfanyl)pentane.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light to facilitate the formation of the bromomethyl group.
Reaction Conditions: The reaction is typically conducted in an inert solvent like carbon tetrachloride (CCl4) at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-1-(ethylsulfanyl)pentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfide group to a thiol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted products like alcohols, nitriles, or amines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or dehalogenated products.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-1-(ethylsulfanyl)pentane has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.
Material Science: Utilized in the preparation of functionalized materials and polymers.
Biological Studies: Investigated for its biological activity and potential use in biochemical assays.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-1-(ethylsulfanyl)pentane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The ethylsulfanyl group can undergo oxidation or reduction, leading to various functionalized derivatives. These reactions are facilitated by the molecular structure and the presence of reactive sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-1-(ethylsulfanyl)pentane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-1-(methylsulfanyl)pentane: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
3-(Bromomethyl)-1-(ethylsulfanyl)hexane: Similar structure but with a hexane backbone instead of a pentane backbone.
Uniqueness
3-(Bromomethyl)-1-(ethylsulfanyl)pentane is unique due to the combination of the bromomethyl and ethylsulfanyl groups, which confer distinct reactivity and functionalization potential. This makes it a valuable compound in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C8H17BrS |
|---|---|
Molekulargewicht |
225.19 g/mol |
IUPAC-Name |
3-(bromomethyl)-1-ethylsulfanylpentane |
InChI |
InChI=1S/C8H17BrS/c1-3-8(7-9)5-6-10-4-2/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
LXMNOSRQNAJVFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCSCC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13199394.png)
![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one](/img/structure/B13199397.png)





![{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13199432.png)


![Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13199443.png)
![3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13199450.png)

